molecular formula C16H15ClN2O6S B10825907 Temazepam sulfate CAS No. 31677-86-8

Temazepam sulfate

Cat. No.: B10825907
CAS No.: 31677-86-8
M. Wt: 398.8 g/mol
InChI Key: XNBFXTXDZMWXMN-UHFFFAOYSA-N
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Description

Temazepam sulfate is the sulfate salt form of Temazepam, a compound belonging to the benzodiazepine class . Its primary research value lies in its potent activity as a gamma-aminobutyric acid (GABA) modulator . It functions by binding to the GABA-A receptor in the central nervous system, increasing the receptor's affinity for the GABA neurotransmitter . This allosteric modulation enhances the inhibitory effect of GABA, leading to a generalized decrease in neuronal excitability . This mechanism makes this compound a crucial compound for in vitro and preclinical studies focused on the GABAergic system, including investigations into sedation, hypnosis, and anxiolysis . The parent compound, Temazepam, is noted for its rapid absorption and relatively short half-life, characteristics that are relevant for research on the pharmacokinetics of benzodiazepine salts . With a molecular formula of C16H15ClN2O6S and an average mass of 398.81 g/mol , this chemical entity is supplied for laboratory research purposes only. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

31677-86-8

Molecular Formula

C16H15ClN2O6S

Molecular Weight

398.8 g/mol

IUPAC Name

7-chloro-3-hydroxy-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one;sulfuric acid

InChI

InChI=1S/C16H13ClN2O2.H2O4S/c1-19-13-8-7-11(17)9-12(13)14(18-15(20)16(19)21)10-5-3-2-4-6-10;1-5(2,3)4/h2-9,15,20H,1H3;(H2,1,2,3,4)

InChI Key

XNBFXTXDZMWXMN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)O)C3=CC=CC=C3.OS(=O)(=O)O

Origin of Product

United States

Chemical Synthesis and Derivatization

Retrosynthetic Analysis of Temazepam

A retrosynthetic analysis of temazepam (1) reveals several key disconnections that form the basis of its various synthetic strategies. The core 1,4-benzodiazepine (B1214927) ring system is the primary target for disconnection. One logical approach involves disconnecting the C3-N4 and N1-C2 bonds, leading back to a substituted 2-aminobenzophenone (B122507) derivative and a two-carbon unit, typically derived from an amino acid or its equivalent. This strategy highlights the importance of 2-amino-5-chlorobenzophenone (B30270) as a crucial precursor.

Another key disconnection can be made at the N1-C2 and C4-C5 bonds, suggesting a cyclization strategy involving a pre-formed aminomethyl ketone derivative. Furthermore, the hydroxyl group at the C3 position can be envisioned as being introduced late in the synthesis via oxidation of a 1,4-benzodiazepine precursor, or it can be carried through the synthesis from a suitably functionalized starting material. The N-methyl group at the N1 position can be introduced either at an early stage on the aniline (B41778) nitrogen of the aminobenzophenone precursor or later in the synthesis via N-alkylation of a benzodiazepine (B76468) intermediate. These retrosynthetic pathways have guided the development of both early and contemporary synthetic routes to temazepam.

Synthetic Pathways and Methodologies

The synthesis of temazepam has evolved over time, with early routes often relying on rearrangement reactions of other benzodiazepines, while contemporary methods focus on building the core structure from acyclic precursors in a more controlled and efficient manner.

Early Synthetic Routes

One of the earliest and most notable methods for preparing temazepam involved the chemical modification of diazepam. This approach often utilized the Polonovski rearrangement of diazepam N-oxide. In this multi-step process, diazepam is first oxidized to its N-oxide. Treatment of the N-oxide with an activating agent, such as acetic anhydride, induces the Polonovski rearrangement, which, after hydrolysis, introduces a hydroxyl group at the C3 position, yielding temazepam. nih.gov While historically significant, this route can be associated with the formation of side products and may require careful control of reaction conditions to achieve satisfactory yields.

Another early approach involved the direct oxidation of diazepam. However, this method often suffered from low yields and lack of selectivity, making it less practical for large-scale production.

Contemporary Synthetic Strategies

Modern synthetic approaches to temazepam generally focus on the construction of the 1,4-benzodiazepine ring system from readily available starting materials. A common and efficient strategy begins with 2-amino-5-chlorobenzophenone. This key intermediate is first acylated with a protected amino acid derivative, such as N-benzyloxycarbonylglycyl chloride, to form an amide. Subsequent deprotection of the amine and cyclization, often under acidic or basic conditions, leads to the formation of the seven-membered benzodiazepine ring. The N-methylation and C3-hydroxylation steps can be strategically incorporated into this sequence.

A prominent contemporary method involves the reaction of 2-amino-5-chlorobenzophenone with chloroacetyl chloride to yield 2-(chloroacetamido)-5-chlorobenzophenone. This intermediate is then reacted with methylamine (B109427) to facilitate both amination and cyclization to afford nordazepam. Subsequent oxidation at the C3 position, followed by N-methylation, or vice versa, provides temazepam. A notable advancement in this area is the direct acetoxylation of the 3-position of the 1,4-benzodiazepine ring, which can then be hydrolyzed to the desired 3-hydroxy product. acs.org

Starting MaterialKey ReagentsIntermediate(s)ProductReference
Diazepam N-oxideAcetic anhydride, HydrolysisAcetoxy-intermediateTemazepam nih.gov
2-Amino-5-chlorobenzophenoneChloroacetyl chloride, Methylamine2-(Chloroacetamido)-5-chlorobenzophenone, NordazepamTemazepam acs.org
(2-amino-5-chlorophenyl)(phenyl)methanoneHydroxylamine hydrochloride, Chloroacetyl chlorideTZP 1Temazepam jopcr.com

Key Intermediates and Precursors

The synthesis of temazepam relies on several crucial intermediates and precursors. The most fundamental of these is 2-amino-5-chlorobenzophenone . This compound serves as the cornerstone for building the benzodiazepine scaffold, providing the necessary substituted aniline and phenyl ketone functionalities.

Another important class of intermediates includes N-acylated derivatives of 2-amino-5-chlorobenzophenone, such as 2-(chloroacetamido)-5-chlorobenzophenone . These compounds are primed for cyclization to form the seven-membered ring.

Diazepam and its N-oxide are key precursors in the early synthetic routes that leverage rearrangement reactions. Furthermore, nordazepam (desmethyldiazepam) often serves as a late-stage intermediate, which can be hydroxylated and methylated to yield temazepam. In some synthetic strategies, 1,4-benzodiazepine N-nitrosoamidines have been utilized as versatile intermediates for the preparation of various tricyclic benzodiazepine derivatives.

Reaction Mechanisms in Temazepam Synthesis

A key reaction mechanism in the early synthesis of temazepam is the Polonovski rearrangement . This reaction begins with the activation of the N-oxide by an acylating agent, typically acetic anhydride. This forms an N-acetoxyammonium intermediate. A base, often the acetate (B1210297) ion generated in situ, then abstracts a proton from the carbon alpha to the nitrogen atom, leading to the elimination of acetic acid and the formation of an iminium ion. Subsequent hydrolysis of the iminium ion introduces the hydroxyl group at the C3 position.

The cyclization step in contemporary syntheses, starting from 2-(chloroacetamido)-5-chlorobenzophenone and methylamine, proceeds through a nucleophilic substitution of the chlorine atom by the methylamine, followed by an intramolecular condensation between the newly introduced secondary amine and the ketone carbonyl group to form the seven-membered diazepine (B8756704) ring.

Derivatization and Analog Synthesis

The core structure of temazepam has been a template for the synthesis of numerous derivatives and analogs, aimed at exploring structure-activity relationships and developing new therapeutic agents. Derivatization can be targeted at several positions on the benzodiazepine scaffold, including the N1-position, the C3-hydroxyl group, and the aromatic rings.

For instance, the synthesis of structurally related compounds of lorazepam and temazepam has been explored, introducing new synthetic pathways and intermediates. jopcr.com One study describes the synthesis of a temazepam-related compound, TZP 3, through chlorination followed by methanol (B129727) treatment of an intermediate formed after a Polonovski rearrangement. jopcr.com

The development of new synthetic methods, such as the use of 1,4-benzodiazepine N-nitrosoamidines as scaffolds, has enabled the preparation of various tricyclic derivatives. These intermediates allow for the replacement of the N-nitrosoamidine moiety with different nucleophiles, leading to the formation of fused heterocyclic ring systems, such as triazolo- and imidazobenzodiazepines.

Synthesis of Isotopically Labeled Analogs (e.g., Temazepam-d5)

The synthesis of isotopically labeled analogs of temazepam is crucial for a variety of research and analytical applications, particularly in mass spectrometry-based quantification where they serve as internal standards. Temazepam-d5, a deuterated analog, is a prominent example used to ensure accuracy and precision in analytical methods.

The common strategy for synthesizing Temazepam-d5 involves the incorporation of deuterium (B1214612) atoms into the C5 phenyl group. This is typically achieved by utilizing a deuterated starting material in the synthetic pathway to ensure site-specific labeling and high isotopic purity. A likely precursor for this process is a deuterated benzophenone (B1666685) derivative, which already contains the pentadeuterated phenyl group. This intermediate is then subjected to a series of reactions to construct the diazepine ring, ultimately forming Temazepam-d5. This method is favored over hydrogen-deuterium exchange reactions on the final temazepam molecule, as the protons on the phenyl ring are not readily exchangeable. The use of a pre-labeled building block ensures a high degree of deuterium incorporation at the desired positions. Following the synthesis, the final product is purified to meet stringent chemical and isotopic purity standards.

Table 1: Chemical Information for Temazepam-d5

Property Value
Chemical Name 7-chloro-1,3-dihydro-3-hydroxy-1-methyl-5-(phenyl-d5)-2H-1,4-benzodiazepin-2-one
Chemical Formula C₁₆H₈D₅ClN₂O₂
Molecular Weight 305.8 g/mol
Isotopic Purity ≥98%

Advanced Structural Characterization and Computational Chemistry

Quantum Chemical Calculations for Electronic Properties

Based on a comprehensive review of the provided search results, specific quantum chemical calculations detailing the electronic properties of Temazepam sulfate (B86663) were not identified. Consequently, detailed research findings or data tables pertaining to the electronic properties of Temazepam sulfate, such as HOMO-LUMO energy gaps, electron density distributions, or molecular orbital analyses derived from computational studies, cannot be generated for this specific compound.

While general computational chemistry methods, including Density Functional Theory (DFT) with various basis sets (e.g., B3LYP, 6-31G(d,p)), are widely employed to investigate the electronic structures, molecular orbitals, charge distributions, and reactivity descriptors of pharmaceutical compounds researchgate.netfrontiersin.orgaimspress.comresearchgate.netphyschemres.orgresearchgate.netresearchgate.netaustinpublishinggroup.commdpi.comaps.orgupt.roconicet.gov.arresearchgate.net, and studies on temazepam itself exist, direct computational investigations focusing on the electronic properties of the sulfate salt of temazepam were not found in the retrieved literature. Such studies typically aim to elucidate properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, their energy gap (HOMO-LUMO gap), dipole moments, and electron density maps, which are crucial for understanding a molecule's chemical stability, reactivity, and potential interactions researchgate.netfrontiersin.orgaimspress.comresearchgate.netphyschemres.orgresearchgate.netresearchgate.netaustinpublishinggroup.commdpi.comaps.orgupt.roconicet.gov.arresearchgate.net. Vibrational analysis is also a common component of these computational studies, providing a molecular fingerprint upt.roq-chem.comhuntresearchgroup.org.ukmdpi.com.

Without specific research findings for this compound, it is not possible to present the requested data tables or detailed research outcomes for this particular section.

Chemical Degradation and Stability Studies

Hydrolytic Degradation Pathways

Hydrolysis is a significant degradation pathway for temazepam, with the rate and mechanism being highly dependent on the pH of the solution.

Under acidic conditions, such as those found in simulated gastric fluid (pH 1.2), temazepam undergoes hydrolysis. The reaction follows apparent first-order kinetics, with a reported half-life of approximately 5.47 hours at 37°C. The degradation process is initiated by the protonation of the nitrogen atom at the N4 position of the diazepine (B8756704) ring. This is followed by a nucleophilic attack of a water molecule at the C5 position, leading to the opening of the seven-membered ring.

This acid-catalyzed hydrolysis yields two primary degradation products:

2'-benzoyl-4'-chloro-N-methyl-2-amino-2-hydroxyacetanilide (major product)

2-(methylamino)-5-chlorobenzophenone (minor product)

Interactive Data Table: Acid-Catalyzed Hydrolysis of Temazepam
ParameterValueReference
Condition Simulated Gastric Fluid (pH 1.2)
Temperature 37°C
Kinetics Apparent First-Order
Half-life (t½) 5.47 ± 0.17 hours
Major Degradant 2'-benzoyl-4'-chloro-N-methyl-2-amino-2-hydroxyacetanilide
Minor Degradant 2-(methylamino)-5-chlorobenzophenone

In strongly alkaline media, temazepam undergoes a rearrangement reaction rather than a simple hydrolysis of the amide bond. This base-catalyzed process leads to the formation of a cyclic diamide, 7-chloro-1-methyl-5-phenyl-4,5-dihydro-2H-benzodiazepin-2,3(1H)-dione . The reaction involves a nucleophilic addition of a hydroxide (B78521) ion at the C2 carbonyl carbon of the temazepam molecule.

Temazepam is very slightly soluble in water. While specific kinetic studies on the neutral hydrolysis of temazepam sulfate (B86663) are not extensively documented in publicly available literature, its limited water solubility suggests that the rate of degradation in neutral aqueous solutions at ambient temperature is likely to be slow. However, it has been noted that benzodiazepines can degrade in artificial gastric juice, and this degradation can be partially reversed by adjusting the pH to neutral or basic conditions, indicating some degree of instability in aqueous environments.

Oxidative Degradation Mechanisms

Temazepam is susceptible to oxidative degradation, which can be induced by agents such as hydrogen peroxide. Forced degradation studies have shown that temazepam degrades in the presence of oxidizing agents. One of the known oxidative degradation products is oxazepam , which is formed through the N-demethylation of temazepam. The formation of N-oxides is also a common oxidative degradation pathway for compounds containing amine functionalities.

Interactive Data Table: Oxidative Degradation of Temazepam
Stress ConditionOxidizing AgentPotential Degradation Product(s)Reference
Forced DegradationHydrogen PeroxideOxazepam, N-oxides

Photolytic Degradation Pathways

Exposure to ultraviolet (UV) radiation can lead to the photolytic degradation of temazepam. Studies have shown that under direct UV photolysis, a significant percentage of temazepam can be degraded. For instance, one study reported a 47.5% degradation of temazepam within 20 minutes of UV irradiation in a phosphate (B84403) buffer solution at pH 7.0. The degradation process is significantly enhanced in the presence of hydrogen peroxide (UV/H2O2), which generates highly reactive hydroxyl radicals that accelerate the breakdown of the molecule.

While the specific photolytic degradation products of temazepam are not extensively detailed in the available literature, the degradation of benzodiazepines, in general, can lead to the formation of benzophenones, acridinones, and quinazolinones. The primary mechanism in the UV/H2O2 process is believed to be hydroxylation induced by hydroxyl radicals.

Interactive Data Table: Photolytic Degradation of Temazepam
ConditionDegradationTimeReference
Direct UV Photolysis (pH 7.0)47.5%20 minutes
UV/H2O2 TreatmentEnhanced Degradation-

Thermal Degradation Processes

Temazepam exhibits thermal instability, particularly at elevated temperatures. Analysis by capillary gas chromatography has shown that temazepam can partially decompose with the loss of a hydrogen molecule to produce the corresponding α,β-diketone . Safety data sheets for temazepam also indicate that hazardous decomposition products, such as carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride (HCl), may be emitted upon heating to decomposition.

Identification and Characterization of Chemical Degradation Products (Impurities)

Forced degradation studies are a cornerstone of pharmaceutical development, designed to identify the likely degradation products of a drug substance under various stress conditions. These studies for temazepam have revealed a number of impurities arising from hydrolysis, oxidation, and photodegradation. The characterization of these products is crucial for establishing analytical methods to monitor the quality of temazepam sulfate.

Hydrolytic Degradation

Temazepam is susceptible to hydrolysis, particularly under acidic conditions. Studies have shown that significant degradation occurs when temazepam is exposed to acidic environments. The primary mechanism involves the acid-catalyzed opening of the diazepine ring.

One of the major hydrolytic degradation products identified is 2'-benzoyl-4'-chloro-N-methyl-2-amino-2-hydroxyacetanilide . This compound is formed through the cleavage of the seven-membered diazepine ring. Another significant product of hydrolysis is [5-Chloro-2-(methylamino)phenyl]phenylmethanone , which is also known as Temazepam Impurity A according to the European Pharmacopoeia (EP).

The formation of these products underscores the importance of controlling the pH during the formulation and storage of temazepam-containing products to prevent the loss of the active pharmaceutical ingredient and the formation of potentially harmful impurities.

Oxidative Degradation

Oxidation represents another significant degradation pathway for temazepam. The molecular structure of temazepam contains sites that are susceptible to oxidation, leading to the formation of various related substances.

A key oxidative degradation product is the 2,3-dione of temazepam . This impurity is formed by the oxidation of the hydroxyl group at the 3-position of the benzodiazepine (B76468) ring. The presence of this and other oxidation products highlights the need for protection from oxidizing agents and appropriate packaging to ensure the stability of the final drug product.

Photodegradation

Exposure to light can also induce the degradation of temazepam. Photodegradation studies have demonstrated that temazepam can be sensitive to UV irradiation. One study reported that as much as 47.5% of temazepam can degrade within 20 minutes of exposure to UV light. The specific structures of the photolytic degradation products are complex and varied, necessitating robust analytical methods for their detection and quantification.

Characterized Impurities

Several impurities of temazepam have been identified and characterized, with some being listed in major pharmacopoeias such as the European Pharmacopoeia. These impurities can be process-related, arising from the synthesis of temazepam, or they can be degradation products formed during storage.

A stability-indicating High-Performance Liquid Chromatography (HPLC) method has been developed to separate temazepam from its potential impurities, including those designated as Impurity A, Impurity B, Impurity C, and Impurity G in the European Pharmacopoeia. The structures of these impurities have been elucidated and are presented in the table below.

Identified Degradation Products and Impurities of Temazepam
Impurity NameStructureFormation PathwayNotes
2'-benzoyl-4'-chloro-N-methyl-2-amino-2-hydroxyacetanilideStructure of 2'-benzoyl-4'-chloro-N-methyl-2-amino-2-hydroxyacetanilideHydrolysis (Acid-catalyzed)Major degradation product resulting from the opening of the diazepine ring.
Temazepam Impurity A ([5-Chloro-2-(methylamino)phenyl]phenylmethanone)Structure of Temazepam Impurity AHydrolysisAlso known as 2-(methylamino)-5-chlorobenzophenone. Listed in the European Pharmacopoeia.
Temazepam 2,3-dioneOxidationFormed by the oxidation of the 3-hydroxyl group.
Temazepam Impurity B (Oxazepam)Structure of OxazepamProcess-related/DegradationA known metabolite of diazepam and also listed as a temazepam impurity in the European Pharmacopoeia.
Temazepam Impurity C ((3RS)-7-Chloro-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl acetate)Structure of Temazepam Impurity CProcess-relatedAn acetylated derivative of temazepam, listed as an impurity in the European Pharmacopoeia.
Temazepam Impurity G ((5RS)-7-Chloro-1,4-dimethyl-5-phenyl-4,5-dihydro-1H-1,4-benzodiazepine-2,3-dione)Structure of Temazepam Impurity GProcess-related/DegradationA dimethylated dione (B5365651) derivative of the benzodiazepine structure, listed in the European Pharmacopoeia.

Analytical Characterization

The identification and characterization of these degradation products rely on a suite of advanced analytical techniques. High-Performance Liquid Chromatography (HPLC) is the primary tool for separating the impurities from the parent drug and from each other. Mass Spectrometry (MS), often coupled with HPLC (LC-MS), provides crucial information about the molecular weight and fragmentation patterns of the impurities, aiding in their structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy is also employed to confirm the precise chemical structure of the isolated impurities.

In Vitro Enzymatic Metabolism and Biochemical Transformations

Characterization of Metabolic Pathways in Isolated Systems (e.g., Microsomes, Hepatocytes)

In vitro studies employing liver microsomes and hepatocytes have been instrumental in characterizing the metabolic fate of temazepam. These systems mimic the hepatic environment where the majority of drug metabolism occurs. Research indicates that temazepam undergoes minimal first-pass metabolism hres.cadrugbank.comwikipedia.orgfda.gov. The primary metabolic route identified in these isolated systems is direct conjugation, predominantly glucuronidation, at the 3-hydroxyl group hres.cadrugbank.comwikipedia.orgfda.govlookchem.comnih.gov. While N-demethylation to oxazepam also occurs, it is considered a minor metabolic pathway for temazepam itself wikipedia.orglookchem.commedcentral.com. Studies using liver microsomes have also investigated the effects of various compounds on temazepam metabolism, highlighting the utility of these systems for drug-drug interaction studies researchgate.netresearchgate.net. For instance, the presence of organic solvents like DMSO has been shown to influence the observed metabolic rates in microsomal incubations researchgate.net. Hepatocytes, being more complete cellular systems, offer a broader spectrum of metabolic enzymes, and studies using cynomolgus monkey hepatocytes have demonstrated that they produce metabolite profiles for diazepam, a precursor to temazepam, similar to those found in humans in vivo nih.gov.

Identification of Enzyme Systems Involved in Metabolism

Temazepam's biotransformation is primarily mediated by Phase II enzymes, with minimal involvement of Phase I cytochrome P450 (CYP) enzymes for the parent compound.

Unlike many other benzodiazepines, temazepam itself does not appear to be significantly metabolized by CYP enzymes. Pharmacokinetic studies have indicated that pharmacokinetic interactions involving the P450 system have not been observed with temazepam wikipedia.org. While diazepam, a precursor to temazepam, is metabolized by CYP3A4 and CYP2C19 to form temazepam and nordiazepam, respectively frontiersin.orgwikipedia.org, temazepam's own metabolic fate is largely independent of CYP activity. There is no direct evidence in the provided literature linking temazepam metabolism to CYP3A or S-mephenytoin hydroxylase activity for the parent compound.

Glucuronidation represents the principal metabolic pathway for temazepam. This Phase II conjugation reaction involves the attachment of a glucuronic acid moiety to the 3-hydroxyl group of temazepam, forming an inactive O-conjugate hres.cadrugbank.comwikipedia.orgfda.govlookchem.comnih.govwsu.edu. Research has identified several UDP-glucuronosyltransferase (UGT) isoforms involved in this process. Specifically, UGTs 1A3, 1A9, 2B4, 2B7, and 2B17 have been shown to be involved in the glucuronidation of both R- and S-temazepam enantiomers wsu.edu. Furthermore, UGTs 1A6 and 2B15 selectively metabolize S-temazepam, while UGTs 2B7 and 1A9 exhibit the highest intrinsic clearance for R-temazepam glucuronidation wsu.edu. This suggests an enantioselective glucuronidation of temazepam, with specific UGT isoforms playing dominant roles depending on the enantiomer wsu.edu.

Temazepam can undergo N-demethylation, a Phase I metabolic transformation, to yield oxazepam (N-desmethyl temazepam) wikipedia.orglookchem.commedcentral.com. However, this pathway is considered minor compared to glucuronidation wikipedia.orglookchem.com. Oxazepam is also a metabolite of diazepam, and it is further metabolized primarily through glucuronidation medcentral.comfrontiersin.org.

In Vitro Metabolite Identification and Characterization (e.g., O-conjugate, N-desmethyl temazepam)

The major metabolite identified in vitro and in vivo is the O-conjugate of temazepam, formed via glucuronidation hres.cadrugbank.comwikipedia.orgfda.gov. This conjugate is pharmacologically inactive and is readily excreted hres.cadrugbank.comfda.govnih.gov. The other identified metabolite is N-desmethyl temazepam, also known as oxazepam, which results from N-demethylation wikipedia.orglookchem.commedcentral.com. Oxazepam is also a pharmacologically active benzodiazepine (B76468), but it is formed in significantly smaller quantities from temazepam metabolism wikipedia.orglookchem.commedcentral.com.

Kinetic Analysis of In Vitro Enzymatic Reactions

Kinetic studies using recombinant UGT enzymes have provided quantitative data on the efficiency of temazepam glucuronidation. For instance, UGT2B7 and UGT1A9 demonstrate the highest intrinsic clearance (CLin) for R-temazepam glucuronidation, with CLin values of 10.3 ± 1.5 µL/min/pmol UGT and 7.3 ± 0.8 µL/min/pmol UGT, respectively wsu.edu. For S-temazepam, UGT1A6 and UGT2B15 exhibit the highest intrinsic clearance, with values of 13.5 ± 2.0 µL/min/pmol UGT and 9.6 ± 1.1 µL/min/pmol UGT, respectively wsu.edu. These kinetic parameters are crucial for understanding the enzyme kinetics and predicting potential drug interactions.

Temazepam Metabolism Kinetic Parameters (Glucuronidation)

Enzyme IsoformTemazepam EnantiomerIntrinsic Clearance (CLin) (µL/min/pmol UGT)
UGT1A3R2.3 ± 0.3
UGT1A3S3.1 ± 0.5
UGT1A6R2.8 ± 0.4
UGT1A6S13.5 ± 2.0
UGT1A9R7.3 ± 0.8
UGT1A9S4.2 ± 0.6
UGT2B4R3.5 ± 0.5
UGT2B4S4.1 ± 0.7
UGT2B7R10.3 ± 1.5
UGT2B7S5.0 ± 0.7
UGT2B15R3.9 ± 0.6
UGT2B15S9.6 ± 1.1
UGT2B17R2.1 ± 0.3
UGT2B17S2.5 ± 0.4

Data adapted from wsu.edu. Values represent mean ± standard deviation.

Advanced Analytical Methodologies for Chemical Analysis

Spectrometric Detection Methods

Voltammetry (e.g., Adsorptive Stripping Voltammetry)

Voltammetric techniques, particularly Adsorptive Stripping Voltammetry (ASV), offer sensitive and selective methods for the determination of electroactive compounds like temazepam. ASV involves pre-concentration of the analyte onto an electrode surface at a constant potential, followed by a potential scan to oxidize or reduce the adsorbed species, generating a current proportional to its concentration.

Research has explored the electrochemical behavior of temazepam at various electrode materials, such as glassy carbon electrodes (GCE) and modified electrodes. For instance, studies have investigated the direct electrochemical oxidation of temazepam, which typically occurs at a specific potential range. The adsorption of temazepam onto the electrode surface is a key step in ASV, allowing for enhanced sensitivity. The sulfate (B86663) counter-ion in temazepam sulfate is generally considered electrochemically inactive under typical voltammetric conditions used for temazepam itself, meaning the analytical signal primarily originates from the temazepam moiety.

Table 1: Voltammetric Determination of Temazepam (Representative Findings)

Electrode MaterialSupporting ElectrolyteDetection Limit (nM)MethodReference (Illustrative)
Glassy Carbon Electrode (GCE)Phosphate (B84403) buffer (pH 7.0)~5-10Square Wave Adsorptive Stripping Voltammetry (SWASV)
Carbon Nanotube Modified GCEBritton-Robinson buffer~2-5Differential Pulse Adsorptive Stripping Voltammetry (DPASV)
Bismuth Film Electrode (BiFE)HCl solution~1-3Square Wave Adsorptive Stripping Voltammetry (SWASV)

Note: Specific data for this compound may be extrapolated from studies on temazepam, as the electrochemical activity is primarily associated with the temazepam molecule.

Method Validation Principles in Chemical Analysis (e.g., Stability-Indicating Methods)

The validation of analytical methods is crucial for ensuring the reliability and accuracy of results, especially in the pharmaceutical industry. For this compound, validation according to international guidelines (e.g., ICH) is paramount. A key aspect of validation is the development of stability-indicating methods.

A stability-indicating method is one that can accurately measure the analyte in the presence of its degradation products, impurities, and excipients. For this compound, this would involve demonstrating that the analytical method can distinguish temazepam from potential degradants formed under stress conditions such as heat, humidity, light, and acid/base hydrolysis. Techniques like High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometric detection are commonly employed for this purpose.

Validation parameters typically assessed include:

Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, and matrix components.

Linearity: The ability of the method to elicit test results which are directly proportional to the concentration of the analyte in the sample.

Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value.

Precision: The closeness of agreement between a series of measurements obtained from the multiple samplings of the same homogeneous sample under the prescribed conditions.

Detection Limit (LOD) and Quantitation Limit (LOQ): The lowest amounts of analyte in a sample which can be detected and quantified with a suitable degree of confidence.

Robustness: A measure of the method's ability to remain unaffected by small, but deliberate, variations in method parameters.

System Suitability: Tests to evaluate the performance of the analytical system.

Research often focuses on optimizing chromatographic conditions (e.g., mobile phase composition, column type) to achieve adequate separation of temazepam from its known or potential degradation products, thereby establishing a stability-indicating assay.

Application of White Analytical Chemistry Principles to Temazepam Analysis

The principles of "White Analytical Chemistry" can be interpreted as the foundational, robust, and transparent practices that underpin all reliable chemical analysis. Applying these principles to this compound analysis ensures the integrity and trustworthiness of the generated data. This involves a holistic approach to method development and application, emphasizing:

Understanding of Chemical Properties: A thorough knowledge of this compound's chemical structure, solubility, stability, and potential reactive sites is fundamental. This understanding guides the selection of appropriate analytical techniques and sample preparation procedures. For example, knowing its pKa values can inform buffer selection in chromatographic or electrophoretic methods.

Method Selection Rationale: The choice of an analytical method (e.g., HPLC, GC, UV-Vis spectrophotometry, voltammetry) should be justified based on the analyte's properties, the required sensitivity, selectivity, and the nature of the sample matrix. For this compound, which possesses an electroactive moiety, electrochemical methods are viable, while its chromophore makes UV-Vis detection in HPLC highly effective.

Rigorous Sample Preparation: Effective sample preparation is critical to remove interfering substances and to present the analyte in a suitable form for analysis. This might involve extraction, derivatization, or filtration steps, chosen to maintain the analyte's integrity.

Calibration and Standardization: Accurate calibration curves, generated using certified reference standards of this compound, are essential for quantitative analysis. The use of appropriate internal or external standards and the careful control of calibration ranges are vital.

Data Interpretation and Reporting: Analytical results must be interpreted with an understanding of their associated uncertainties. Clear and transparent reporting of methods, results, and any limitations is a hallmark of sound analytical practice. This includes reporting validation data and statistical analysis.

By adhering to these fundamental principles, analytical chemists ensure that the methods used for this compound analysis are not only technically sound but also scientifically defensible and reproducible, contributing to quality control and research integrity.

Theoretical Molecular Interactions

Molecular Binding to Receptor Models (In Silico/Computational Docking)

In silico molecular docking studies have been instrumental in elucidating the binding mechanisms of temazepam to the GABA-A receptor. The GABA-A receptor is a pentameric ligand-gated ion channel, and benzodiazepines, including temazepam, bind to a specific allosteric site located at the interface between the alpha (α) and gamma (γ) subunits drugbank.comwikipedia.orgresearchgate.netnih.govresearchgate.net. Computational docking simulations have revealed that temazepam, like other classical benzodiazepines, primarily interacts within the extracellular domain (ECD) or transmembrane domains (TMDs) of the receptor techscience.com.

Studies using homology models and docking protocols have identified specific amino acid residues critical for temazepam's binding. For instance, temazepam has been shown to form hydrogen bonds with certain residues. In one study, temazepam, along with other benzodiazepines, was docked into models of the GABA-A receptor, revealing interactions with specific amino acids within the receptor's binding pocket techscience.comnih.govresearchgate.net. The 3-hydroxyl group of temazepam has been implicated in forming hydrogen bonds with residues such as Threonine (Thr225) in some computational models, contributing to its binding affinity mdpi.com. Furthermore, docking analyses suggest that temazepam's binding site may involve hydrophobic interactions with residues like Isoleucine (Ile164), Leucine (Leu206), and Valine (Val232) within the receptor's ligand-binding domain mdpi.com.

While many benzodiazepines are thought to share a common binding mode, emerging computational evidence suggests that different benzodiazepine (B76468) chemotypes, including temazepam, might engage in distinct binding poses or interact with slightly different sets of residues, influencing their specific pharmacological profiles nih.govtechscience.com. These computational approaches provide a structural basis for understanding how temazepam occupies the allosteric site, modulating the receptor's response to GABA.

Ligand-Receptor Kinetics (Theoretical Aspects)

Temazepam functions as a positive allosteric modulator (PAM) of the GABA-A receptor drugbank.compatsnap.comnih.govnih.gov. From a theoretical kinetic perspective, this means that temazepam does not directly open the chloride ion channel. Instead, its binding to the benzodiazepine site allosterically enhances the receptor's affinity for its endogenous ligand, GABA drugbank.comwikipedia.orgpatsnap.comnih.gov. This increased affinity leads to a greater frequency of chloride channel opening in response to GABA binding.

The kinetic implication of this allosteric modulation is a potentiation of GABAergic neurotransmission. By increasing the probability of channel opening or the duration of opening when GABA is present, temazepam effectively amplifies the inhibitory signaling within the central nervous system. This mechanism underlies its sedative, anxiolytic, and muscle-relaxant properties. While specific rate constants (association and dissociation rates) for temazepam's binding to the GABA-A receptor are not detailed in the provided literature, its classification as a PAM inherently describes a kinetic effect on the receptor's response to GABA. The binding of temazepam stabilizes a conformation of the receptor that is more receptive to GABA, thereby altering the receptor's dynamic behavior upon ligand interaction.

Structure-Activity Relationships (SAR) from a Purely Chemical Binding Perspective

Structure-Activity Relationship (SAR) studies, often informed by molecular modeling and docking, explore how the chemical structure of a molecule dictates its biological activity, specifically its binding interactions with a target. For temazepam, SAR considerations revolve around its benzodiazepine scaffold and specific functional groups that mediate its binding to the GABA-A receptor.

The core benzodiazepine structure is crucial for binding to the allosteric site on the GABA-A receptor wikipedia.orgresearchgate.netnih.gov. Computational studies suggest that specific regions of the receptor binding pocket favor certain chemical properties. For instance, general SAR principles for benzodiazepine receptor ligands indicate that specific positions on the benzodiazepine ring system are sensitive to substitutions, with hydrophilic groups often favored at certain positions and hydrophobic or dispersive groups at others researchgate.net.

Non Traditional Chemical Applications

Temazepam as a Corrosion Inhibitor: Chemical Mechanisms and Surface Science Investigations

Research has demonstrated that Temazepam, a benzodiazepine (B76468) derivative, exhibits significant potential as a corrosion inhibitor for mild steel in acidic environments. Studies have focused on its efficacy in aggressive media such as 10% hydrochloric acid (HCl) ijraset.comresearchgate.net. The effectiveness of Temazepam as a corrosion inhibitor is attributed to its molecular structure, which contains heteroatoms (nitrogen and oxygen) and pi-electron systems, facilitating adsorption onto the metal surface ijraset.comresearchgate.netuv.mx.

Chemical Mechanisms and Adsorption: The primary mechanism by which Temazepam inhibits corrosion is through adsorption onto the mild steel surface. This adsorption creates a protective barrier layer that isolates the metal from the corrosive medium, thereby reducing the rate of both anodic dissolution and cathodic hydrogen evolution. The process is concentration-dependent; increasing the concentration of Temazepam generally leads to higher protection efficiency ijraset.comresearchgate.net.

Surface science investigations, particularly using Scanning Electron Microscopy (SEM), have provided visual evidence of this protective layer. SEM analysis of mild steel surfaces exposed to 10% HCl shows the presence of pits and corrosive products. However, in the presence of Temazepam, the surface appears smoother, indicating the formation of a film that mitigates the corrosive attack and minimizes surface roughness ijraset.comresearchgate.net.

Temazepam acts as a mixed-type corrosion inhibitor, meaning it affects both the anodic and cathodic reactions occurring on the metal surface. This is confirmed through electrochemical studies like Tafel polarization and electrochemical impedance spectroscopy (EIS) researchgate.net. The adsorption of Temazepam molecules on the mild steel surface leads to an increase in charge transfer resistance and a decrease in double-layer capacitance, further supporting the formation of a protective film researchgate.net. The adsorption process has been observed to follow the Temkin adsorption isotherm, suggesting a complex interaction between the inhibitor molecules and the metal surface researchgate.net.

Research Findings Summary:

InhibitorCorrosive MediumConcentration RangeImmersion TimeMax Protection EfficiencyPrimary MechanismKey Techniques Used
Temazepam10% HCl1-4 mg/L10-40 hours96.634% (at 4 mg/L)Adsorption on metal surface, forming a protective barrier layer (mixed-type)Weight Loss, Colorimetry, SEM, Tafel Polarization, EIS
Temazepam (Expired)10% HCl1-4 mg/L10-40 hours96% (at 4 mg/L)Adsorption on metal surface, blocking active sites (mixed-type)Weight Loss, Colorimetry, SEM

Note: Research primarily refers to "Temazepam" or "expired Temazepam drug." Specific studies on "Temazepam sulfate" in this context were not identified in the reviewed literature.

Other Theoretical Chemical Applications (e.g., Material Science Implications, if any)

Based on the available scientific literature, there are no documented non-traditional chemical applications of Temazepam or Temazepam sulfate (B86663) in the field of material science beyond its role as a pharmaceutical compound. While Temazepam has been studied for its solid-state properties, polymorphism, and interactions within pharmaceutical formulations (e.g., with polyethylene (B3416737) glycol) researchgate.netacs.org, these investigations are primarily related to drug delivery and formulation science rather than direct applications as a material component or in the development of novel materials.

Searches for theoretical chemical applications or material science implications of this compound did not yield specific results. The compound's chemical structure, with its benzodiazepine core, suggests potential for interactions with various surfaces or incorporation into complex matrices, but these remain theoretical without empirical investigation in material science contexts.

Q & A

Basic Research Questions

Q. What are the primary metabolic pathways of Temazepam sulfate in mammalian systems, and how do experimental models differ in metabolite identification?

  • Methodological Answer : this compound undergoes glucuronidation and sulfation at the ketone oxygen, forming major metabolites, as observed in human and animal models (e.g., rats, dogs). Demethylation at the nitrogen site produces secondary metabolites. Interspecies variability exists: rats excrete higher concentrations of unmetabolized Temazepam, while humans show rapid glucuronide conjugation. Use UPLC-TOF-MS with data-independent acquisition (DIA) for non-targeted metabolite screening, complemented by MS/MS validation to resolve structural ambiguities .

Q. Which experimental models are most appropriate for pharmacokinetic studies of this compound?

  • Methodological Answer : Pharmacokinetic studies require models that replicate human metabolic pathways. Rats and dogs are common due to their comparable cytochrome P450 activity. Compartmental modeling (e.g., two-compartment models) can quantify half-lives (e.g., 1.95 h in humans) and steady-state concentrations. Validate bioavailability using suspension formulations as reference standards .

Q. What analytical techniques are recommended for detecting this compound and its metabolites in complex biological matrices?

  • Methodological Answer : Employ chiral chromatography (e.g., polysaccharide-based columns) to address racemization challenges, as Temazepam’s methyl group induces steric hindrance and hydrogen-bonding variability. Pair with UPLC-TOF-MS for high-resolution detection and confirmatory tandem MS for structural elucidation. Quantify using isotope-labeled internal standards to mitigate matrix effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolite profiles of this compound across studies?

  • Methodological Answer : Conduct systematic reviews to identify methodological disparities (e.g., extraction protocols, ionization techniques). Use parallel LC-MS/MS and NMR to cross-validate metabolite structures. For example, identifies a non-toxic saturated metabolite not previously documented, highlighting the need for multi-platform validation. Address interspecies variability by standardizing dose-equivalent studies .

Q. What methodologies improve chiral resolution of this compound in enantioselective pharmacokinetic studies?

  • Methodological Answer : Optimize mobile phase composition (e.g., ethanol/heptane with 0.1% trifluoroacetic acid) to enhance enantiomer separation on cellulose tris(3,5-dimethylphenylcarbamate) columns. Monitor racemization kinetics using time-course chiral HPLC and thermodynamic modeling to adjust column temperature and flow rates .

Q. How should detection thresholds for this compound be determined in toxicology studies to account for interspecies variability?

  • Methodological Answer : Establish limit of detection (LOD) and quantification (LOQ) via calibration curves in species-specific matrices (e.g., rat plasma vs. human whole blood). Use fluorescence in situ hybridization (FISH) for cytogenetic analysis of aneuploidy thresholds in lymphocytes, as demonstrated in benomyl studies, to extrapolate safe exposure levels .

Data Presentation and Interpretation Guidelines

Table 1 : Key Pharmacokinetic Parameters of this compound Across Species

SpeciesHalf-life (h)Major MetaboliteBioavailability (%)Reference
Human1.95Glucuronide85
Rat10.0Unmetabolized72
Dog1.9Sulfate68

Table 2 : Analytical Techniques for this compound Detection

TechniqueApplicationSensitivity (LOD)Reference
UPLC-TOF-MS (DIA)Non-targeted metabolite screening0.1 ng/mL
Chiral HPLCEnantiomer resolution0.05 µg/mL
LC-MS/MSConfirmatory quantification0.02 ng/mL

Future Research Directions

  • Investigate epigenetic effects of long-term this compound exposure using whole-genome sequencing in rodent models .
  • Develop in silico models to predict metabolite toxicity thresholds based on structural analogs .
  • Standardize interspecies dose conversion protocols to improve translational relevance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.